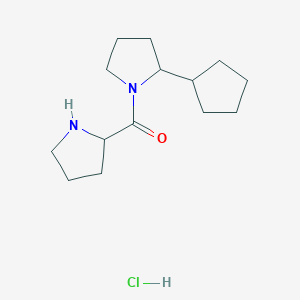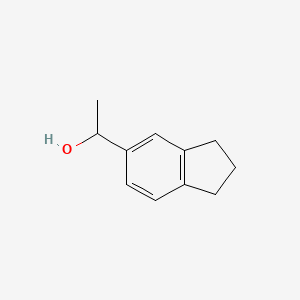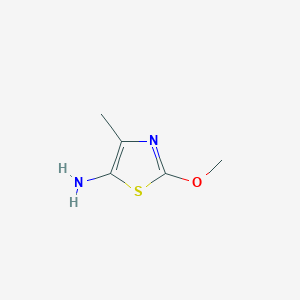
Ibuprofen Acyl-beta-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ibuprofen Acyl-beta-D-glucuronide is a metabolite of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is formed through the conjugation of ibuprofen with glucuronic acid, a process facilitated by the enzyme UDP-glucuronosyltransferase. The formation of this metabolite is part of the body’s mechanism to increase the solubility of ibuprofen, aiding in its excretion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ibuprofen Acyl-beta-D-glucuronide typically involves the conjugation of ibuprofen with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferase enzymes in the liver. The process can be replicated in vitro using human liver microsomes and the cofactor UDP-glucuronic acid .
Industrial Production Methods
Industrial production of this compound involves the use of recombinant UDP-glucuronosyltransferase enzymes expressed in microbial systems such as yeast. This method allows for the large-scale production of the compound, which is essential for its use in various research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Ibuprofen Acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the glucuronide bond, resulting in the release of ibuprofen and glucuronic acid.
Transacylation: This intramolecular reaction leads to the formation of positional isomers of the glucuronide.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions, often under acidic or basic conditions.
Transacylation: This reaction is facilitated by the presence of buffer solutions and can be influenced by the pH of the environment.
Major Products
Hydrolysis: Produces ibuprofen and glucuronic acid.
Transacylation: Results in the formation of positional isomers of the glucuronide.
Wissenschaftliche Forschungsanwendungen
Ibuprofen Acyl-beta-D-glucuronide has several scientific research applications:
Pharmacokinetics: Used to study the metabolism and excretion of ibuprofen in the body.
Analytical Chemistry: Employed as a standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the quantification of ibuprofen metabolites.
Wirkmechanismus
Ibuprofen Acyl-beta-D-glucuronide exerts its effects primarily through its role as a metabolite of ibuprofen. The compound is formed in the liver by the action of UDP-glucuronosyltransferase enzymes, which conjugate ibuprofen with glucuronic acid. This process increases the solubility of ibuprofen, facilitating its excretion from the body. The glucuronide conjugate can undergo hydrolysis, releasing the active drug back into the system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diclofenac Acyl-beta-D-glucuronide
- Naproxen Acyl-beta-D-glucuronide
- Ketoprofen Acyl-beta-D-glucuronide
- Flurbiprofen Acyl-beta-D-glucuronide
Uniqueness
Ibuprofen Acyl-beta-D-glucuronide is unique due to its specific formation from ibuprofen, a widely used NSAID. Its formation and subsequent reactions are crucial for understanding the pharmacokinetics and potential toxicological effects of ibuprofen. Unlike some other acyl glucuronides, ibuprofen glucuronide has a relatively low incidence of severe adverse reactions, making it a safer option for therapeutic use .
Eigenschaften
CAS-Nummer |
98649-76-4 |
|---|---|
Molekularformel |
C19H26O8 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S)-2-[4-(2-methylpropyl)phenyl]propanoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H26O8/c1-9(2)8-11-4-6-12(7-5-11)10(3)18(25)27-19-15(22)13(20)14(21)16(26-19)17(23)24/h4-7,9-10,13-16,19-22H,8H2,1-3H3,(H,23,24)/t10-,13-,14-,15+,16-,19-/m0/s1 |
InChI-Schlüssel |
ABOLXXZAJIAUGR-LEBSGKMFSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanone](/img/structure/B12438784.png)
![cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12438809.png)


![bis(9-({4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-{[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl}oxan-2-yl]-3-methylbut-2-enoyl}oxy)nonanoic acid) calcium dihydrate](/img/structure/B12438820.png)








